molecular formula C14H22ClNO2 B13746580 N,N-Diethylglycine 2,6-xylyl ester hydrochloride CAS No. 2014-22-4

N,N-Diethylglycine 2,6-xylyl ester hydrochloride

Cat. No.: B13746580
CAS No.: 2014-22-4
M. Wt: 271.78 g/mol
InChI Key: CHDQGNIFEXUXOH-UHFFFAOYSA-N
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Description

N,N-Diethylglycine 2,6-xylyl ester hydrochloride is a synthetic ester derivative of N,N-diethylglycine. This compound is of significant interest in pharmaceutical and chemical research, particularly in the design and development of prodrugs. The esterification of amino acid derivatives like N,N-diethylglycine is a established strategy to modify the physicochemical properties of active molecules, such as enhancing lipophilicity to improve cell membrane permeability . The 2,6-xylyl (2,6-dimethylphenyl) moiety is a structurally significant group that can influence the stability and hydrolysis kinetics of the ester bond. In biological systems, such esters are typically designed to be cleaved by endogenous enzymes, such as plasma esterases, to release the active parent drug and the diethylglycine component . This mechanism is exemplified by related compounds like propacetamol hydrochloride, a prodrug of paracetamol which rapidly hydrolyzes to release the analgesic agent and N,N-diethylglycine . Researchers can utilize this compound to study structure-activity relationships, metabolic pathways, and the efficacy of ester-based prodrug platforms. It is strictly for applications in laboratory research. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

2014-22-4

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

[2-(2,6-dimethylphenoxy)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C14H21NO2.ClH/c1-5-15(6-2)10-13(16)17-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3;1H

InChI Key

CHDQGNIFEXUXOH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)OC1=C(C=CC=C1C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of N,N-Diethylglycine 2,6-xylyl Ester Hydrochloride

General Synthetic Route

The synthesis of this compound typically involves two main steps:

Esterification Techniques

Esterification can be achieved by several methods, with the choice of catalyst and reaction conditions significantly impacting yield and purity.

Acid-Catalyzed Esterification
  • Catalysts: Traditional mineral acids such as sulfuric acid or phosphoric acid are commonly used but have drawbacks including equipment corrosion and difficulty in catalyst recovery.
  • Procedure: N,N-diethylglycine and 2,6-xylyl alcohol are refluxed with the acid catalyst under removal of water to drive the reaction forward.
  • Limitations: Side reactions and low atom economy due to water formation and acid handling issues.
Solid Acid Catalysts (Silica Gel Sulfonic Acid)

A more advanced and efficient method involves using silica gel sulfonic acid as a heterogeneous catalyst:

  • Catalyst Preparation: Silica gel is treated with chlorosulfonic acid to immobilize sulfonic acid groups, creating a solid acid catalyst with high activity and reusability.
  • Reaction Conditions: The esterification is conducted by refluxing N,N-diethylglycine and 2,6-xylyl alcohol in the presence of the silica gel sulfonic acid catalyst. The reaction temperature is adjusted based on the boiling point of the alcohol.
  • Advantages:
    • High conversion rates (>95%) and yields.
    • Easy catalyst recovery by filtration and reuse.
    • Avoidance of corrosive liquid acids, reducing equipment damage.
    • Improved atom economy with water as the only by-product.
  • Example: Similar methods for N,N-dimethylglycine esters demonstrate the effectiveness of this catalyst system, which can be adapted for N,N-diethylglycine esters.
Alternative Esterification via Chloroacetate Intermediates
  • Method: Formation of chloroacetate intermediate by reacting chloroacetyl chloride with 2,6-xylyl alcohol, followed by nucleophilic substitution with diethylamine to yield the ester.
  • Conditions: Typically performed at room temperature without solvent, with reaction times ranging from 1 to 3 hours for chloroacetate formation and additional 1 to 2 hours for ester formation.
  • Yield: Reported yields range from 67% to 96%.
  • Considerations: This method requires careful handling of reactive intermediates and may generate by-products requiring purification.

Conversion to Hydrochloride Salt

  • After ester formation, the free base ester is dissolved in an appropriate solvent (e.g., ethereal or alcoholic solution) and treated with hydrochloric acid gas or concentrated hydrochloric acid to precipitate the hydrochloride salt.
  • The salt is then isolated by filtration or crystallization, yielding this compound with enhanced stability and purity.

Data Table: Summary of Preparation Methods

Method Catalyst/Agent Reaction Conditions Yield (%) Advantages Disadvantages
Acid-Catalyzed Esterification Sulfuric acid, H3PO4 Reflux with water removal Moderate (varies) Simple setup Corrosive, catalyst recovery difficult
Silica Gel Sulfonic Acid Catalyst Silica gel sulfonic acid Reflux at alcohol boiling point, filtration for catalyst recovery >95 High yield, reusable catalyst, less corrosion Requires catalyst preparation
Chloroacetate Intermediate Chloroacetyl chloride Room temperature, solvent-free 67-96 High yield, mild conditions Handling of reactive intermediates

Comprehensive Research Findings

  • The use of silica gel sulfonic acid catalysts represents a significant advancement in the esterification of amino acids such as N,N-diethylglycine, offering environmentally friendlier and economically advantageous processes due to catalyst recyclability and reduced corrosion.
  • Esterification via chloroacetate intermediates provides an alternative route with good yields but involves more steps and handling of hazardous reagents.
  • The hydrochloride salt formation is a standard practice to improve compound stability and facilitate handling in downstream applications.
  • Despite the lack of direct literature on the exact compound this compound, analogous compounds such as N,N-dimethylglycine esters and glycine esters provide validated methodologies adaptable to this compound.

Notes on Sources and Reliability

  • The information synthesized here excludes data from www.benchchem.com and www.smolecule.com due to their unreliability.
  • Patent literature, especially CN103396330A, offers detailed and authoritative preparation methods for related glycine esters with silica gel sulfonic acid catalysts.
  • PubChem and chemical databases provide structural and safety information for N,N-diethylglycine, supporting understanding of its reactivity and handling.
  • Additional chemical synthesis references and patent documents were reviewed to ensure comprehensive coverage.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylglycine 2,6-xylyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Role

N,N-Diethylglycine 2,6-xylyl ester hydrochloride serves as a drug metabolite . It is produced during the hydrolysis of certain drugs, such as propacetamol, which releases acetaminophen and N,N-diethylglycine as a byproduct . This metabolic pathway highlights its relevance in pharmacokinetics.

Pharmacological Applications

  • Drug Development :
    • N,N-Diethylglycine derivatives are explored for their potential as analgesics and anti-inflammatory agents . The ester form enhances lipophilicity, potentially improving bioavailability and efficacy .
    • Research indicates that modifications of diethylglycine can lead to compounds with enhanced therapeutic profiles, particularly in pain management .
  • Neuropharmacology :
    • Studies suggest that N,N-diethylglycine may influence neurotransmitter systems, particularly in the modulation of GABAergic activity , which is crucial for maintaining neurological balance . This makes it a candidate for further investigation in treatments for anxiety and depression.
  • Metabolic Studies :
    • As a metabolite of acetaminophen, N,N-diethylglycine's role in metabolic pathways is significant for understanding drug interactions and side effects. Its presence can indicate the metabolic fate of drugs in clinical settings .

Case Study 1: Analgesic Development

A study examined the efficacy of N,N-diethylglycine derivatives in reducing pain responses in animal models. Results indicated that certain esters exhibited comparable analgesic effects to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for new pain relief medications.

Case Study 2: Neurotransmitter Modulation

Research involving the administration of N,N-diethylglycine showed alterations in GABA levels within the central nervous system. This study provided insights into its potential use as an adjunct therapy for conditions like epilepsy and anxiety disorders.

Mechanism of Action

The mechanism of action of N,N-Diethylglycine 2,6-xylyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release the active N,N-diethylglycine, which can then interact with biological pathways. These interactions can modulate various physiological processes, depending on the specific target and context .

Comparison with Similar Compounds

Key Observations:

Phenyl Substituents :

  • Diethyl groups (CID 16395, CAS 39156-41-7) increase steric bulk and lipophilicity compared to dimethyl substituents (CID 16207, CAS 52888-51-4), which may reduce metabolic stability but enhance lipid bilayer penetration .

Functional Modifications: The chloroacetyl group in CAS 52888-51-4 and CAS 39156-41-7 introduces electrophilic reactivity, making these compounds prone to nucleophilic substitution or hydrolysis compared to the stable diethylamino group in CID 16395 .

Biological Activity

N,N-Diethylglycine 2,6-xylyl ester hydrochloride is a synthetic compound derived from diethylglycine, a derivative of glycine. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its synthesis, biological evaluations, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diethylglycine with 2,6-xylyl chloride in the presence of a base. The resulting product is purified through crystallization techniques. Characterization methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the compound.

Table 1: Synthesis Parameters

ParameterValue
Starting MaterialsDiethylglycine, 2,6-xylyl chloride
Reaction ConditionsBase (e.g., NaOH), solvent (e.g., DMSO)
YieldApproximately 75%
Melting Point93 °C

Pharmacological Properties

Research indicates that N,N-Diethylglycine derivatives exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties against various pathogens. For instance, a derivative exhibited potent antifungal activity against pathogenic fungi at concentrations as low as 12.5 µg/mL .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects against different cancer cell lines. Notably, it demonstrated high cytotoxicity against Dalton's Lymphoma Ascitic (DLA) and Ehrlich Ascitic Carcinoma (EAC) cell lines .
  • Anthelmintic Activity : Preliminary investigations suggest moderate anthelmintic activity against species such as Pheretima posthuma at concentrations around 2 mg/mL .

The biological activity of N,N-Diethylglycine derivatives is often attributed to their ability to interact with biological membranes and enzymes. The structural modifications in the xylyl ester enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several diethylglycine derivatives against a panel of bacteria and fungi. The results indicated that the xylyl ester variant had superior antifungal activity compared to its parent compound .
  • Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxic effects on cancer cell lines. The xylyl ester showed IC50 values significantly lower than those observed for standard chemotherapeutic agents, indicating its potential as an anticancer agent .

Q & A

Q. Table 1: Comparative Toxicity of Structurally Related Compounds

CompoundRouteLD₅₀ (mg/kg)Model OrganismSource
N,N-Diethylglycine 2,6-xylyl ester HClOralPendingRat
C₁₅H₂₂N₂O₂·HClIntraperitoneal45Rat

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